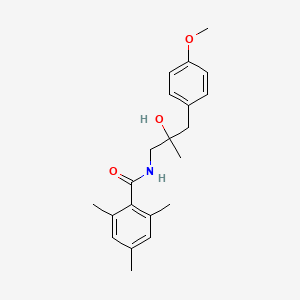
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,4,6-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,4,6-trimethylbenzamide” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent. It also has a 2-hydroxy-3-methylpropyl group and a 2,4,6-trimethylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute to the aromaticity of the molecule, while the 2,4,6-trimethylbenzamide group would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the methoxyphenyl and 2,4,6-trimethylbenzamide groups. These groups could potentially participate in a variety of reactions, including nucleophilic substitutions or electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and 2,4,6-trimethylbenzamide groups could potentially affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Structural Analysis
Research on similar compounds such as N-3-hydroxyphenyl-4-methoxybenzamide has focused on understanding the molecular structure through synthesis and characterization techniques like NMR, elemental analysis, and X-ray diffraction. Studies have evaluated the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the minor effects on bond lengths and angles but significant influence on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Antimicrobial Screening
Compounds incorporating thiazole ring and methoxybenzamide structures have been synthesized and screened for antimicrobial activity against various bacteria and fungi, suggesting potential therapeutic applications for microbial diseases. The antimicrobial screening of these compounds indicates significant inhibitory action, especially against bacterial and fungal infections (Desai et al., 2013).
Biosensor Development
The development of biosensors using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode showcases the application of methoxybenzamide derivatives in electrochemical detection of substances like glutathione and piroxicam. These biosensors demonstrate potent electron mediating behavior and have been successfully applied for the determination of analytes in real samples, indicating their relevance in analytical chemistry and diagnostic applications (Karimi-Maleh et al., 2014).
Antioxidant Properties
A study on N-arylbenzamides, with variations in methoxy and hydroxy groups, has explored their antioxidative properties. The research found that certain derivatives exhibit improved antioxidant capacity compared to reference molecules, suggesting that these compounds can be optimized further for their antioxidant potential. The introduction of hydroxy groups notably enhances antioxidative features, proposing these derivatives as leads for developing potent antioxidants (Perin et al., 2018).
Pharmaceutical Properties Improvement
The exploration of structure-activity relationships among alkyl derivatives of methoxybenzamides has led to the identification of compounds with potent antistaphylococcal activities and improved pharmaceutical properties. This research signifies the potential of methoxybenzamide derivatives in the development of new antimicrobial agents with enhanced drug-like characteristics (Haydon et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-14-10-15(2)19(16(3)11-14)20(23)22-13-21(4,24)12-17-6-8-18(25-5)9-7-17/h6-11,24H,12-13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVDUYMJUJACGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

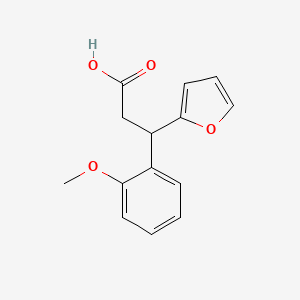
![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)
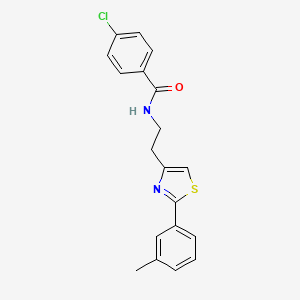


![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2943190.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)
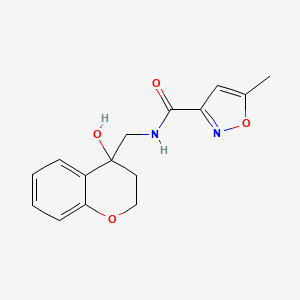
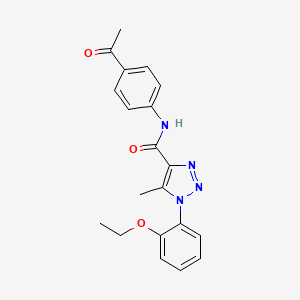
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)


![Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate](/img/structure/B2943204.png)